molecular formula C26H43BrO9 B14511944 [6-Bromo-3,4,5-tris(3-methylbutanoyloxy)oxan-2-yl]methyl 3-methylbutanoate CAS No. 63450-56-6

[6-Bromo-3,4,5-tris(3-methylbutanoyloxy)oxan-2-yl]methyl 3-methylbutanoate

Cat. No.: B14511944
CAS No.: 63450-56-6
M. Wt: 579.5 g/mol
InChI Key: XHEMOGVYDWZQQH-UHFFFAOYSA-N
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Description

[6-Bromo-3,4,5-tris(3-methylbutanoyloxy)oxan-2-yl]methyl 3-methylbutanoate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a bromine atom and multiple ester groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Bromo-3,4,5-tris(3-methylbutanoyloxy)oxan-2-yl]methyl 3-methylbutanoate typically involves multi-step organic reactions. The process begins with the preparation of the oxane ring, followed by the introduction of bromine and ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

[6-Bromo-3,4,5-tris(3-methylbutanoyloxy)oxan-2-yl]methyl 3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ester groups or the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, [6-Bromo-3,4,5-tris(3-methylbutanoyloxy)oxan-2-yl]methyl 3-methylbutanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ester groups make it a potential substrate for esterases, providing insights into enzyme specificity and activity.

Medicine

In medicine, this compound may have potential as a drug candidate or a drug delivery system. Its ability to undergo various chemical modifications allows for the design of prodrugs or targeted delivery systems.

Industry

Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities and stability.

Mechanism of Action

The mechanism of action of [6-Bromo-3,4,5-tris(3-methylbutanoyloxy)oxan-2-yl]methyl 3-methylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The ester groups can be hydrolyzed by esterases, releasing active metabolites that exert biological effects. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [6-Bromo-3,4,5-tris(3-methylbutanoyloxy)oxan-2-yl]methyl 3-methylbutanoate apart is its combination of bromine and multiple ester groups, providing a versatile platform for chemical modifications and applications

Properties

CAS No.

63450-56-6

Molecular Formula

C26H43BrO9

Molecular Weight

579.5 g/mol

IUPAC Name

[6-bromo-3,4,5-tris(3-methylbutanoyloxy)oxan-2-yl]methyl 3-methylbutanoate

InChI

InChI=1S/C26H43BrO9/c1-14(2)9-19(28)32-13-18-23(34-20(29)10-15(3)4)24(35-21(30)11-16(5)6)25(26(27)33-18)36-22(31)12-17(7)8/h14-18,23-26H,9-13H2,1-8H3

InChI Key

XHEMOGVYDWZQQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C

Origin of Product

United States

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